Snewiqprlpqh
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Overview
Description
SNEWIQPRLPQH is a peptide known for its selective inhibition of the interaction between ephrinB2 and EphB2 receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNEWIQPRLPQH involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
SNEWIQPRLPQH primarily undergoes interactions with specific receptors rather than traditional chemical reactions like oxidation or reduction. it can be involved in binding and inhibition reactions with ephrin receptors .
Common Reagents and Conditions
The peptide’s interactions with receptors are typically studied under physiological conditions, with buffers such as phosphate-buffered saline (PBS) used to maintain pH and ionic strength. The binding affinity and inhibition are often assessed using techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
Major Products Formed
The primary outcome of this compound interactions is the inhibition of ephrinB2-EphB2 signaling, which can lead to various biological effects, such as reduced osteoblast differentiation and altered cell signaling pathways .
Scientific Research Applications
SNEWIQPRLPQH has a wide range of applications in scientific research:
Cancer Research: It is used to study the role of EphB2 receptors in cancer progression and metastasis.
Bone Mineralization: The compound has been shown to affect bone mineralization processes, making it valuable in osteoporosis and bone health studies.
Neurogenesis: This compound is also used to investigate neural differentiation and the role of ephrin signaling in neural development.
Mechanism of Action
SNEWIQPRLPQH exerts its effects by binding to the EphB2 receptor with high selectivity and moderate affinity. This binding inhibits the interaction between ephrinB2 and EphB2, preventing the downstream signaling that would normally occur. The inhibition of this pathway can lead to various cellular responses, including changes in cell differentiation, migration, and survival .
Comparison with Similar Compounds
Similar Compounds
KYLPYWPVLSSL: Another peptide that selectively inhibits the interaction between ephrinB2 and EphA4 receptors.
VTMGQKRSK: A peptide known for its interaction with EphB4 receptors.
Uniqueness
SNEWIQPRLPQH is unique in its high selectivity for the EphB2 receptor, making it a valuable tool for studying specific signaling pathways without cross-reactivity with other ephrin receptors. This specificity allows for more precise investigations into the biological roles of EphB2 .
Properties
Molecular Formula |
C67H101N21O19 |
---|---|
Molecular Weight |
1504.6 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H101N21O19/c1-5-34(4)54(86-60(100)44(26-35-29-76-39-12-7-6-11-37(35)39)83-57(97)42(18-21-53(93)94)78-59(99)45(28-52(71)92)82-55(95)38(68)31-89)63(103)81-43(17-20-51(70)91)64(104)87-23-9-14-48(87)61(101)79-40(13-8-22-75-67(72)73)56(96)84-46(25-33(2)3)65(105)88-24-10-15-49(88)62(102)80-41(16-19-50(69)90)58(98)85-47(66(106)107)27-36-30-74-32-77-36/h6-7,11-12,29-30,32-34,38,40-49,54,76,89H,5,8-10,13-28,31,68H2,1-4H3,(H2,69,90)(H2,70,91)(H2,71,92)(H,74,77)(H,78,99)(H,79,101)(H,80,102)(H,81,103)(H,82,95)(H,83,97)(H,84,96)(H,85,98)(H,86,100)(H,93,94)(H,106,107)(H4,72,73,75)/t34-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |
InChI Key |
BMZQNOXMUPLPCR-PBLORMCUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CN=CN3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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